2-((4-fluorophenyl)thio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide
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Overview
Description
2-((4-fluorophenyl)thio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide is a synthetic organic compound that features a complex structure with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound is characterized by the presence of a fluorophenyl group, a thioether linkage, and a benzo[d][1,2,3]triazinone moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-fluorophenyl)thio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Thioether Linkage: The initial step involves the nucleophilic substitution reaction between 4-fluorothiophenol and an appropriate electrophile, such as 2-bromoacetamide, to form the thioether linkage.
Introduction of the Benzo[d][1,2,3]triazinone Moiety: The intermediate product is then reacted with a suitable benzo[d][1,2,3]triazinone derivative under conditions that facilitate the formation of the desired triazinone structure.
Final Coupling Reaction: The final step involves coupling the intermediate with an appropriate ethylamine derivative to complete the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((4-fluorophenyl)thio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the benzo[d][1,2,3]triazinone moiety can be reduced to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities, due to its ability to interact with specific molecular targets.
Industry
In the industrial sector, this compound may find applications in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-((4-fluorophenyl)thio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the thioether and triazinone moieties may participate in hydrogen bonding or other non-covalent interactions. These interactions can modulate the activity of the target molecule, leading to the observed biological effects.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O2S/c18-12-5-7-13(8-6-12)25-11-16(23)19-9-10-22-17(24)14-3-1-2-4-15(14)20-21-22/h1-8H,9-11H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKJZVXEBDTMJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)CSC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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